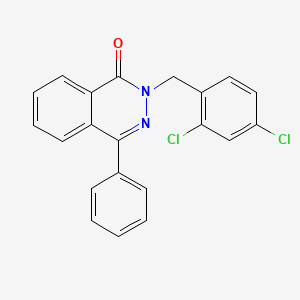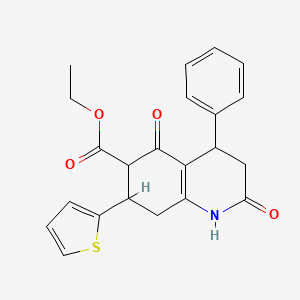![molecular formula C25H20F3N3O2S B11064787 (2Z)-3-(4-fluorobenzyl)-2-[(4-fluorobenzyl)imino]-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11064787.png)
(2Z)-3-(4-fluorobenzyl)-2-[(4-fluorobenzyl)imino]-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-FLUOROBENZYL)-2-[(4-FLUOROBENZYL)IMINO]-N~6~-(4-FLUOROPHENYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE is a complex organic compound featuring multiple fluorobenzyl groups and a thiazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-FLUOROBENZYL)-2-[(4-FLUOROBENZYL)IMINO]-N~6~-(4-FLUOROPHENYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-fluorobenzyl chloride and 4-fluorobenzylamine. These intermediates undergo condensation reactions with thiazine derivatives under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced purification techniques, including chromatography and crystallization, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-FLUOROBENZYL)-2-[(4-FLUOROBENZYL)IMINO]-N~6~-(4-FLUOROPHENYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl groups can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(4-FLUOROBENZYL)-2-[(4-FLUOROBENZYL)IMINO]-N~6~-(4-FLUOROPHENYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-FLUOROBENZYL)-2-[(4-FLUOROBENZYL)IMINO]-N~6~-(4-FLUOROPHENYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(4-FLUOROBENZYL)-2-[(4-FLUOROBENZYL)IMINO]-N~6~-(4-FLUOROPHENYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE is unique due to its multiple fluorobenzyl groups and thiazinane ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H20F3N3O2S |
|---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]-2-[(4-fluorophenyl)methylimino]-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C25H20F3N3O2S/c26-18-5-1-16(2-6-18)14-29-25-31(15-17-3-7-19(27)8-4-17)23(32)13-22(34-25)24(33)30-21-11-9-20(28)10-12-21/h1-12,22H,13-15H2,(H,30,33) |
InChI Key |
FJIMCJYSSIQDGE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC(=NCC2=CC=C(C=C2)F)N(C1=O)CC3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Methyl-5-phenyl(1,2,4-triazol-3-ylthio))methyl]-6-(1,2,3,4-tetrahydroqui nolyl)-1,3,5-triazine-2-ylamine](/img/structure/B11064714.png)
![3-(2-chlorobenzyl)-2-[(E)-2-(4-chlorophenyl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11064721.png)
![3-[(2-Aminoethyl)sulfanyl]-1-(4-fluorobenzyl)pyrrolidine-2,5-dione](/img/structure/B11064732.png)
![6-[(1H-benzotriazol-1-yloxy)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11064740.png)
![N-[4-(cyanomethyl)phenyl]-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B11064746.png)
![Ethyl 4-({4-[(4-methylcyclohexyl)oxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B11064748.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B11064762.png)

![2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B11064769.png)
![3',5'-dibenzyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11064774.png)
![2-{[2-(Naphthalen-2-yloxy)ethyl]sulfanyl}quinoline](/img/structure/B11064794.png)
![3-[2-(2-Methoxybenzyl)-1,3-thiazol-4-yl]-3-methyl-8-(propoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B11064801.png)
